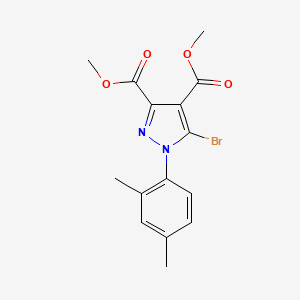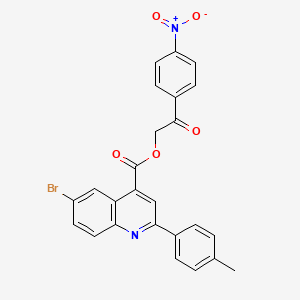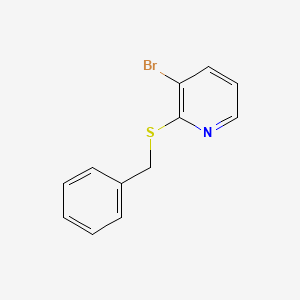
6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-méthyl-2-(1-phényltriazol-4-yl)-1,3,6,2-dioxazaborocan-4,8-dione est un composé organique complexe présentant une structure unique qui comprend un cycle triazole et un fragment dioxazaborocan contenant du bore.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-méthyl-2-(1-phényltriazol-4-yl)-1,3,6,2-dioxazaborocan-4,8-dione implique généralement plusieurs étapes :
Formation du cycle triazole : Cette étape peut être réalisée par une réaction de cycloaddition dipolaire 1,3 de Huisgen entre un azoture et un alcyne, produisant le fragment 1-phényltriazole.
Incorporation du fragment bore : Le cycle dioxazaborocan est introduit par une réaction impliquant l'acide boronique ou les esters de boronate avec des précurseurs diols appropriés.
Assemblage final : Les fragments triazole et contenant du bore sont couplés dans des conditions spécifiques, souvent impliquant des catalyseurs et des températures contrôlées pour assurer la formation correcte de la structure dioxazaborocan.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour l'étape de cycloaddition et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du centre de bore, conduisant à la formation d'acides boroniques ou de borates.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou d'autres groupes fonctionnels, modifiant potentiellement les propriétés électroniques du composé.
Substitution : Le cycle triazole peut participer à des réactions de substitution, où divers substituants peuvent être introduits pour modifier les propriétés du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des agents halogénants et des nucléophiles sont souvent utilisés dans les réactions de substitution.
Produits principaux
Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides boroniques, tandis que la substitution pourrait introduire divers groupes fonctionnels sur le cycle triazole.
4. Applications de la recherche scientifique
Chimie
En chimie, la 6-méthyl-2-(1-phényltriazol-4-yl)-1,3,6,2-dioxazaborocan-4,8-dione est utilisée comme ligand en chimie de coordination, facilitant la formation de complexes métalliques aux propriétés uniques.
Biologie
L'activité biologique potentielle du composé est intéressante, en particulier dans le développement de nouveaux médicaments. Sa structure unique peut interagir avec des cibles biologiques de manière nouvelle, offrant des opportunités pour la découverte de médicaments.
Médecine
En médecine, la recherche se concentre sur le potentiel du composé comme agent anticancéreux, étant donné sa capacité à interagir avec les composants cellulaires et à perturber les voies critiques impliquées dans la prolifération cellulaire.
Industrie
Dans les applications industrielles, le composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, où ses propriétés chimiques uniques peuvent conférer des caractéristiques souhaitables.
5. Mécanisme d'action
Le mécanisme par lequel la 6-méthyl-2-(1-phényltriazol-4-yl)-1,3,6,2-dioxazaborocan-4,8-dione exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut s'engager dans des interactions de type empilement π-π, tandis que le fragment bore peut former des liaisons covalentes réversibles avec des sites nucléophiles. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, offering opportunities for drug discovery.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent, given its ability to interact with cellular components and disrupt critical pathways involved in cell proliferation.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics.
Mécanisme D'action
The mechanism by which 6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its interaction with specific molecular targets. The triazole ring can engage in π-π stacking interactions, while the boron moiety can form reversible covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1-phényl-1H-1,2,3-triazole : Un composé triazole plus simple sans le fragment bore.
Acides boroniques : Composés contenant du bore largement utilisés en synthèse organique et en chimie médicinale.
Dioxaborolanes : Composés contenant du bore similaires aux dioxazaborocan, mais avec des structures cycliques différentes.
Unicité
La 6-méthyl-2-(1-phényltriazol-4-yl)-1,3,6,2-dioxazaborocan-4,8-dione est unique en raison de sa combinaison d'un cycle triazole et d'une structure dioxazaborocan contenant du bore. Cette double fonctionnalité lui permet de participer à un large éventail de réactions chimiques et d'interagir avec diverses cibles biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C13H13BN4O4 |
|---|---|
Poids moléculaire |
300.08 g/mol |
Nom IUPAC |
6-methyl-2-(1-phenyltriazol-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C13H13BN4O4/c1-17-8-12(19)21-14(22-13(20)9-17)11-7-18(16-15-11)10-5-3-2-4-6-10/h2-7H,8-9H2,1H3 |
Clé InChI |
HTDHAOUYVRWZCP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12041259.png)



![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12041278.png)
![4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041284.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12041285.png)

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041305.png)
![(5Z)-3-Cyclopentyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041312.png)
![N-(2-Bromo-4-methylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041324.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)
